molecular formula C11H13N3OS3 B2450213 1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207039-82-4

1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2450213
CAS RN: 1207039-82-4
M. Wt: 299.43
InChI Key: OXRKBMYVOUHORK-UHFFFAOYSA-N
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Description

1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, also known as MTMU, is a thiazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Characterization

Aminothiazole derivatives, including those similar to the specified compound, have been synthesized and characterized through various spectroscopic and computational methods. The synthesis involves Suzuki-Miyaura cross-coupling reactions, leading to compounds with confirmed structures via NMR, FT-IR, UV–Vis, and X-ray crystallography. These compounds exhibit poly chain structures due to intramolecular hydrogen bonding and are further analyzed using density functional theory (DFT) to understand their electronic and spectroscopic properties, suggesting potential bioactivity due to their optimized geometry and hyperpolarizability greater than urea (Adeel et al., 2017).

Biological Activity and Applications

The biological applications of these derivatives are explored in various contexts:

  • Antimicrobial and Cytotoxicity : Some thiazol-2-yl]urea derivatives show promising antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, with moderate to good efficacy against fungal pathogens. Preliminary cytotoxicity studies indicate significant activity at microliter concentrations, suggesting potential for development as therapeutic agents (Shankar et al., 2017).

  • Enzyme Inhibition : Urea derivatives, including those structurally similar to the specified compound, have been explored for their enzyme inhibitory activities, such as acetylcholinesterase inhibition, which is crucial for developing treatments for diseases like Alzheimer's (Kurt et al., 2015).

  • Cancer Research : The anticancer properties of certain urea derivatives are investigated, with some showing potent inhibitory effects on cancer cell lines, indicating their potential as anticancer agents. This includes research on compounds designed to inhibit specific cellular pathways, contributing to the understanding and treatment of various cancers (Feng et al., 2020).

properties

IUPAC Name

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS3/c1-16-6-8-7-18-11(13-8)14-10(15)12-5-9-3-2-4-17-9/h2-4,7H,5-6H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRKBMYVOUHORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((Methylthio)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

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